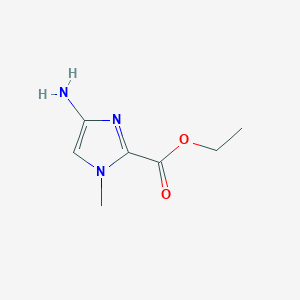

ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXKJLDMNBQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426530 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128293-62-9 | |

| Record name | ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

CAS Number: 128293-62-9

A Comprehensive Overview for Researchers and Drug Development Professionals

Foreword

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted imidazole core, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, with a focus on its role as a key building block in the development of novel therapeutics. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to leverage this compound for scientific advancement.

Chemical and Physical Properties

This compound, with the CAS number 128293-62-9, is a solid compound at room temperature. Its hydrochloride salt is also commercially available under the CAS number 180258-46-2.[1] The fundamental physicochemical properties of the parent compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 128293-62-9 | Internal |

| Molecular Formula | C₇H₁₁N₃O₂ | Internal |

| Molecular Weight | 169.18 g/mol | Internal |

| Appearance | Solid | Internal |

| Predicted Boiling Point | 339.5 ± 34.0 °C | Internal |

| Hydrochloride Salt CAS Number | 180258-46-2 | [1] |

| Hydrochloride Salt Linear Formula | C₇H₁₂ClN₃O₂ | [1] |

Synthesis and Manufacturing

A plausible synthetic route could involve the reaction of an appropriately substituted glyoxal derivative with an amidine in a cyclocondensation reaction, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.

Caption: A logical workflow for the potential synthesis of the target compound.

Applications in Research and Drug Development

This compound is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Novel Therapeutics

The compound's structure makes it an attractive starting material for the development of new drugs, particularly in the areas of:

-

Neurological Disorders: The imidazole core is a common feature in many centrally active agents. This compound serves as a scaffold for creating novel molecules that could potentially modulate neurotransmitter systems.

-

Metabolic Diseases: Imidazole-containing compounds have been explored for their utility in treating metabolic disorders. This precursor allows for the synthesis of derivatives that could be screened for activity against relevant biological targets.

Synthesis of DNA-Binding Polyamides

An important application of this imidazole derivative is in the synthesis of polyamides designed to bind to specific sequences in the minor groove of DNA. These synthetic polyamides can be used as tools in molecular biology to regulate gene expression or as potential therapeutic agents. The imidazole and pyrrole amino acids are key components in constructing these sequence-specific DNA-binding molecules.

Caption: Use as a monomer in the synthesis of DNA-binding polyamides.

Biological Activity and Mechanism of Action

Currently, there is a lack of publicly available data detailing the specific biological activity and mechanism of action of this compound itself. Its primary role described in the literature is that of a chemical intermediate. The biological properties of the final compounds derived from this precursor would be highly dependent on the subsequent modifications and the overall structure of the resulting molecule.

Experimental Protocols

As a specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a general procedure for a related class of compounds is provided for illustrative purposes.

Disclaimer: This protocol is for a structurally related compound and has not been validated for the synthesis of the title compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Illustrative Synthesis of a Substituted Imidazole Carboxylate:

A common method for synthesizing substituted imidazole carboxylates is through the reaction of an amidine with an α-haloketone followed by oxidation and esterification.

Materials:

-

Appropriate amidine hydrochloride

-

Substituted α-haloketone

-

Oxidizing agent (e.g., manganese dioxide)

-

Ethanol

-

Sodium ethoxide

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Cyclization: The amidine hydrochloride is reacted with the α-haloketone in a suitable solvent, such as ethanol, in the presence of a base like sodium ethoxide. The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the formation of the imidazole ring.

-

Oxidation: The resulting imidazoline intermediate is then oxidized to the corresponding imidazole using an oxidizing agent.

-

Esterification: The carboxylic acid functionality on the imidazole ring is then esterified, for example, by reacting with ethanol in the presence of an acid catalyst.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired ethyl imidazole carboxylate.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its utility as a building block for synthesizing novel therapeutic agents for neurological and metabolic diseases, as well as for the construction of sequence-specific DNA-binding polyamides, underscores its importance. While detailed information on its own biological activity is limited, its role as a versatile precursor makes it a compound of high interest for further research and development. Future studies focusing on the elaboration of this scaffold are likely to yield novel compounds with significant biological and therapeutic value.

References

Technical Guide: Physicochemical Properties of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, including its chemical structure, molecular weight, and predicted lipophilicity. Due to the limited availability of specific experimental data in public domains, this guide also presents generalized, detailed experimental protocols for its synthesis, purification, and analysis based on established methodologies for related imidazole derivatives. Furthermore, a logical workflow for its preparation and characterization is visualized to aid researchers in their laboratory endeavors.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its commonly available hydrochloride salt. It is important to note that some of these properties are predicted due to the scarcity of published experimental data.

Table 1: Chemical Identification

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| SMILES | CCOC(=O)C1=NC(=CN1C)N | [1] |

| InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 | [1] |

| InChIKey | HHFXKJLDMNBQRA-UHFFFAOYSA-N | [1] |

| CAS Number (HCl salt) | 180258-46-2 |

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Molecular Weight | 169.18 g/mol | (for free base) | [2] |

| Monoisotopic Mass | 169.08513 Da | [1] | |

| Physical Form | Solid | ||

| Predicted XlogP | 0.2 | A measure of lipophilicity. | [1] |

| Storage Temperature | 2-8°C | Under an inert atmosphere. | |

| Purity (Commercial) | >98% |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis, purification, and analysis of this compound, adapted from methodologies reported for structurally similar aminoimidazole esters.

Synthesis: A Generalized Approach

The synthesis of substituted imidazoles can be achieved through various routes. A common strategy involves the cyclization of a suitably functionalized acyclic precursor.

Objective: To synthesize this compound.

Materials:

-

Precursor A (e.g., an amidine derivative)

-

Precursor B (e.g., an α-haloketone or equivalent)

-

Base (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., ethanol, acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: Dissolve precursor A in the anhydrous solvent within the flask. To this solution, add the base followed by the dropwise addition of precursor B at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any precipitated salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Purification: Column Chromatography

Objective: To purify the crude this compound.

Materials:

-

Crude product

-

Silica gel (60-120 mesh)

-

Solvents: Hexanes, Ethyl Acetate

-

Glass column, beakers, and collection tubes

-

TLC plates and developing chamber

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Materials:

-

Purified product

-

HPLC grade solvents (e.g., methanol, water)

-

Buffer (e.g., potassium phosphate)

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation: A typical mobile phase for related compounds consists of a mixture of methanol and a phosphate buffer (e.g., 70:30 v/v), with the pH adjusted to around 3.2 with phosphoric acid.

-

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm and/or 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative peak area.

Mandatory Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Safety Information

The hydrochloride salt of this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

The Synthetic Cornerstone: A Technical Review of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of functional groups—an amino group, a methyl group on the imidazole ring, and an ethyl ester—makes it a valuable precursor for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and its role as an intermediate in the creation of potent inhibitors for various biological targets. While the direct biological activity of this specific ester is not extensively documented, its derivatives have shown significant promise in anticancer, neuroprotective, and anti-inflammatory applications.

Chemical and Physical Properties

This compound hydrochloride is the common commercially available form of this intermediate. The hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols.[1]

| Property | Value | Reference |

| CAS Number | 180258-46-2 (for hydrochloride salt) | |

| Molecular Formula | C₇H₁₁N₃O₂ | [2] |

| Molecular Weight | 169.18 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis of Imidazole Carboxylates: A General Overview

The synthesis of substituted imidazole carboxylates can be achieved through various strategies. One common approach involves the cyclization of appropriately functionalized acyclic precursors. For instance, a one-pot, multi-component reaction involving 1,2-diaza-1,3-dienes, primary amines, and aldehydes under microwave irradiation has been shown to produce a diverse range of 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields.[4] Another versatile method is the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, which provides a pathway to 1,5-diaryl-1H-imidazole-4-carboxylate esters.[5]

Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylates

The following protocol for the synthesis of ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate, a related compound, illustrates a common synthetic strategy that could be adapted.[5]

-

Amide Formation: An appropriate acyl chloride is reacted with an aniline derivative to form the corresponding amide.

-

Imidoyl Chloride Formation: The amide is then converted to the corresponding imidoyl chloride. This intermediate is often used without further purification.

-

Cycloaddition: A mixture of stoichiometric amounts of ethyl isocyanoacetate and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) in a dry solvent (e.g., THF) is cooled to -78°C under an inert atmosphere. The imidoyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours).

-

Purification: The resulting 1,5-diaryl-1H-imidazole-4-carboxylate ester is purified by column chromatography.

Synthetic Workflow for Imidazole Carboxylates

Caption: A generalized workflow for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates.

Biological Significance of Derivatives

Although this compound is primarily utilized as a synthetic intermediate, its core structure is present in molecules with significant biological activities. The following sections highlight the therapeutic potential of its derivatives.

Anticancer Activity

A series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[6] Notably, derivatives with long alkyl chains at the N-1 position demonstrated significant inhibitory activity.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (cervical cancer) | 0.737 ± 0.05 | [6] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HT-29 (colon cancer) | 1.194 ± 0.02 | [6] |

Further studies on compound 5e revealed that it inhibits tumor cell colony formation and migration.[6] The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and induction of apoptosis.[6] This is associated with a dose-dependent reduction in the mitochondrial membrane potential.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Caption: Proposed mechanism of anticancer action for a related imidazole derivative.

Inhibition of Transforming Growth Factor β-activated Kinase 1 (TAK1)

Derivatives of 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key signaling molecule in inflammatory pathways.[7] A scaffold-hopping approach from a pyrrole-based core to an imidazole core resulted in increased biochemical potency.[7]

| Compound | Target | IC₅₀ (µM) | K_d (nM) | Reference |

| Imidazole Derivative 22 | TAK1 | - | 55 | [7] |

The binding mode of these imidazole inhibitors to TAK1 has been characterized by X-ray crystallography, revealing a distinct interaction compared to other known TAK1 inhibitors.[7]

-

Reaction Setup: The kinase reaction is set up in a low-volume 384-well plate containing the TAK1 enzyme, a fluorescently labeled antibody, and the test compound at various concentrations.

-

ATP Addition: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a set time at room temperature.

-

Detection: A terbium-labeled antibody is added to detect the phosphorylated substrate.

-

Signal Measurement: The FRET (Förster Resonance Energy Transfer) signal is measured on a fluorescence plate reader. A decrease in the FRET signal indicates inhibition of the kinase.

Neuroprotective Effects through Monoamine Oxidase B (MAO-B) Inhibition

Certain imidazole derivatives have been investigated for their potential in treating neurodegenerative disorders such as Parkinson's disease. One such compound, 1-[2-(4-benzyloxyphenoxy)ethyl]imidazole (BPEI), has been shown to be a potent and selective inhibitor of MAO-B.[8]

| Compound | Target | IC₅₀ (µM) | Reference |

| BPEI | MAO-B | 0.016 | [8] |

| BPEI | MAO-A | 70.0 | [8] |

In animal models of Parkinson's disease, BPEI demonstrated neuroprotective effects by reducing neuronal loss and reversing behavioral impairments.[8]

Caption: The role of MAO-B inhibition by imidazole derivatives in neuroprotection.

Conclusion

This compound is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its utility in the synthesis of potent and selective modulators of various biological targets is well-documented through the study of its derivatives. The imidazole scaffold is a privileged structure in medicinal chemistry, and this particular building block provides a convenient entry point for the creation of diverse libraries of compounds for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases. Future research may focus on the development of more efficient and scalable synthetic routes to this intermediate and the continued exploration of its derivatives as novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound hydrochloride (C7H11N3O2) [pubchemlite.lcsb.uni.lu]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key building block in pharmaceutical synthesis. The following sections detail its chemical properties, hazard identification, handling and storage procedures, and emergency measures. All quantitative data is summarized in tables for clarity, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a heterocyclic compound often used as an intermediate in the synthesis of more complex molecules. The hydrochloride salt is a common form in which this chemical is supplied.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 128293-62-9 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1] |

| Physical Form | Solid | [3] |

| Predicted XlogP | 0.2 | [2] |

| Monoisotopic Mass | 169.08513 Da | [2] |

Note: The hydrochloride salt (CAS: 180258-46-2) has a linear formula of C₇H₁₂ClN₃O₂.[3]

Safety and Hazard Information

It is crucial to handle this compound with care, adhering to established laboratory safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for the hydrochloride salt of this compound.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning[3]

GHS Pictograms:

Precautionary Statements: [3]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling

Adherence to proper experimental and handling protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

Storage and Handling

Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C in an inert atmosphere.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

The following diagram illustrates the general handling and storage workflow.

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

The following flowchart outlines the decision-making process for first-aid response.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No data available for specific hazards arising from the chemical.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.

-

Containment and Cleaning: Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid moisture and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information before handling this chemical.

References

A Technical Guide to the Nomenclature and Identification of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nomenclature, identifiers, and properties of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate. It also contextualizes its role as a key molecular building block in the field of pharmaceutical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the systematic name This compound is recognized by this formal IUPAC designation. Due to its specific and unambiguous nature, there are few trivial synonyms. The name precisely describes its chemical structure, which consists of an imidazole ring with four substituents:

-

A methyl group at position 1.

-

An ethyl carboxylate group at position 2.

-

An amino group at position 4.

The compound is frequently used in hydrochloride salt form to improve stability and solubility.[1] In this form, it is referred to as This compound hydrochloride .[2][3] An alternative systematic name for the salt is 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid ethyl ester hydrochloride.[1]

Chemical Properties and Identifiers

Accurate identification of chemical compounds is critical for research and development. The key identifiers and physicochemical properties for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | ethyl 4-amino-1-methylimidazole-2-carboxylate | [4] |

| CAS Number | 128293-62-9 | [5] |

| Molecular Formula | C7H11N3O2 | [4][5] |

| Molecular Weight | 169.18 g/mol | [5] |

| InChI | InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3 | [4] |

| InChIKey | HHFXKJLDMNBQRA-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOC(=O)C1=NC(=CN1C)N | [4] |

| Related CAS (HCl Salt) | 180258-46-2 | [2][3] |

Methodological Application in Synthesis

While there are no experimental protocols for the act of naming a compound, the practical application of this compound lies in its use as a versatile precursor in synthetic chemistry.[1] Its imidazole core, combined with reactive amino and ester functional groups, makes it a valuable starting material for medicinal chemists.[1]

The logical workflow below illustrates its role as a building block in a typical drug discovery and development process. This process leverages the compound's specific chemical properties for the synthesis of more complex molecules with potential therapeutic activity, particularly in targeting neurological and metabolic diseases.[1]

References

An In-depth Technical Guide on the Theoretical Properties and XlogP of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical synthesis. Its imidazole core is a prevalent scaffold in many biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the theoretical physicochemical properties and the lipophilicity (expressed as XlogP) of this compound. Understanding these properties is crucial for predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), which are critical considerations in the drug discovery and development process. This document presents computationally predicted data, outlines relevant experimental protocols for property determination, and provides a logical workflow for the characterization of such novel chemical entities.

Chemical Identity

This guide focuses on the specific isomer, this compound. It is important to distinguish this compound from its isomers, such as ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, as positional differences in functional groups can significantly alter chemical and biological properties. The hydrochloride salt of the title compound is a common commercially available form.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 180258-46-2 (for hydrochloride salt) |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol [4] |

| Canonical SMILES | CCOC(=O)C1=NC(=CN1C)N |

| InChI Key | HHFXKJLDMNBQRA-UHFFFAOYSA-N[5] |

| Physical Form | Solid[3] |

Theoretical Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its behavior in biological systems. The following table summarizes key theoretical properties of this compound, predicted using computational models. These values are essential for early-stage drug development and for applying principles such as Lipinski's Rule of Five to assess "drug-likeness."

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | 0.2[5] | Indicates the lipophilicity and permeability of the molecule. |

| Topological Polar Surface Area (TPSA) | 70.1 Ų[4] | Relates to membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |

| Rotatable Bonds | 3 | Affects conformational flexibility and binding affinity. |

| pKa (most basic) | 5.5 (Predicted) | Determines the ionization state at physiological pH. |

| Molar Refractivity | 45.2 cm³ (Predicted) | Relates to molecular volume and polarizability. |

Lipophilicity and XlogP

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. It influences a compound's solubility, absorption, membrane penetration, plasma protein binding, and overall pharmacokinetic profile. XlogP is a computationally predicted value for logP.

The predicted XlogP value of 0.2 for this compound suggests that the compound is relatively hydrophilic.[5] This property can be advantageous for aqueous solubility but may present challenges for passive diffusion across biological membranes.

Experimental Protocols

While computational predictions are valuable for initial screening, experimental determination of physicochemical properties is the gold standard. Below are detailed methodologies for key experiments.

Determination of logP/logD by Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution.

-

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a buffer (e.g., phosphate-buffered saline, pH 7.4). After equilibration, the concentration of the compound in each phase is measured. The ratio of the concentrations is used to calculate the partition coefficient (P) or distribution coefficient (D).

-

Materials:

-

This compound

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrumentation (e.g., HPLC-UV)

-

-

Procedure:

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a glass vial.

-

Shake the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculate logD at the given pH using the formula: logD = log ( [Concentration in octanol] / [Concentration in aqueous phase] )

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the titration curve.

-

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

Calibrated pH meter and electrode

-

Automatic titrator (recommended)

-

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized acid or base at a constant rate.

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the half-equivalence point of the titration. For more complex molecules, specialized software is used to analyze the titration curve and determine the pKa values.

-

Biological Context and Potential Applications

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[2] The imidazole moiety is a key component of many natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anti-tubercular effects.[1]

For instance, a study on a series of related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that some of these compounds exhibit significant antiproliferative activity against various human cancer cell lines.[6] The mechanism of action for the most potent derivative in that study involved the inhibition of tumor cell colony formation and migration, antitubulin activity, and the induction of apoptosis.[6] While these findings are for a related isomer, they highlight the potential of the amino-imidazole carboxylate scaffold in the development of novel therapeutic agents.

Visualization of Workflows

The following diagrams illustrate key logical workflows in the characterization and development of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical and Biological Characterization.

Caption: Experimental Workflow for logD and pKa Determination.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Its predicted physicochemical properties, particularly its relatively low lipophilicity, suggest that derivatives would need to be carefully designed to achieve an optimal balance of solubility and permeability for drug-like characteristics. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key properties. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | 180258-46-2 [sigmaaldrich.com]

- 4. 2-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester | C7H11N3O2 | CID 21503744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound hydrochloride (C7H11N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: N-Alkylation of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the N-alkylation of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, a key transformation in the synthesis of various biologically active compounds. This document outlines the reaction principles, experimental procedures, and expected outcomes based on established methodologies for imidazole chemistry.

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in synthetic organic chemistry, crucial for the development of a wide array of pharmaceutical agents. The imidazole ring system is a common scaffold in medicinal chemistry, and substitution at the nitrogen atoms allows for the modulation of a compound's physicochemical properties and biological activity. This protocol details a general method for the N-alkylation of the 4-amino group of this compound. The reaction proceeds via a nucleophilic substitution mechanism where the amino group acts as the nucleophile, attacking an electrophilic alkylating agent. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

Reaction Principle

The N-alkylation of the primary amino group at the C4 position of the imidazole ring can be achieved by reacting this compound with an alkyl halide in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the alkyl halide to form a new carbon-nitrogen bond. It is important to note that the starting material already possesses a methylated nitrogen at the N1 position. This protocol focuses on the alkylation of the exocyclic amino group. Over-alkylation to form a quaternary ammonium salt is a potential side reaction and can be minimized by controlling the stoichiometry of the reagents.[1]

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound hydrochloride (or free base)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous acetonitrile (CH₃CN) or Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and appropriate developing solvents

Procedure using Potassium Carbonate in Acetonitrile:

This method is generally preferred for its milder reaction conditions and easier work-up.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). If starting from the hydrochloride salt, use 2.5-3.0 equivalents of base.

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous acetonitrile to form a stirrable suspension.

-

Addition of Alkylating Agent: While stirring at room temperature, add the alkylating agent (1.1-1.5 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to a temperature between 60°C and reflux, and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetonitrile.

-

Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with water followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Procedure using Sodium Hydride in DMF:

This method is suitable for less reactive alkylating agents but requires more stringent anhydrous conditions.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq, 60% in mineral oil) in anhydrous DMF.

-

Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

-

Deprotonation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

-

Alkylation: Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate.

-

Extraction and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of amino-imidazole derivatives based on literature precedents. Actual results may vary depending on the specific alkylating agent used and the optimization of the reaction conditions.

| Parameter | Condition A (K₂CO₃/CH₃CN) | Condition B (NaH/DMF) |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

| Solvent | Acetonitrile (CH₃CN) | N,N-Dimethylformamide (DMF) |

| Temperature | 60°C - Reflux | 0°C to Room Temperature |

| Typical Reaction Time | 3 - 12 hours | 2 - 8 hours |

| Typical Yields | 60 - 85% | 70 - 95% |

| Work-up | Filtration followed by extraction | Quenching followed by extraction |

| Safety Considerations | General laboratory precautions | Requires anhydrous conditions; NaH is highly flammable and reacts violently with water. |

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the N-alkylation of this compound.

Reaction Scheme:

Caption: General reaction scheme for the N-alkylation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Alkylating agents are often toxic and should be handled with care.

-

Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. By following the outlined procedures and considering the safety precautions, researchers can effectively synthesize a variety of N-alkylated imidazole derivatives for further investigation in drug discovery and development programs. The choice between the two presented methods will depend on the reactivity of the specific alkylating agent and the scale of the reaction.

References

Application Notes and Protocols: Synthesis of Novel Polyamides Incorporating Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of heterocyclic moieties into polymer backbones is a promising strategy for developing advanced materials with unique properties. Imidazole-containing polyamides, in particular, are of significant interest due to their potential applications in drug delivery, gene silencing, and as high-performance materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyamides using ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a key monomer. This monomer offers a unique combination of an amine functional group for polymerization and an imidazole ring, which can impart specific chemical and physical properties to the resulting polyamide.

The general approach for synthesizing polyamides involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative, such as a diacyl chloride.[3][4] In the protocols described herein, this compound serves as the amine-containing monomer, which can be reacted with various diacyl chlorides to yield novel polyamides with tailored properties.

Data Presentation

Table 1: Properties of Monomers for Polyamide Synthesis

| Monomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups |

| This compound hydrochloride | 180258-46-2 | C₇H₁₂ClN₃O₂ | 205.64 | N/A | N/A | Primary Amine, Ester, Imidazole |

| Adipoyl chloride | 111-50-2 | C₆H₈Cl₂O₂ | 183.03 | 105-107 (12 mmHg) | -1 | Acyl Chloride |

| Terephthaloyl chloride | 100-20-9 | C₈H₄Cl₂O₂ | 203.02 | 266 | 81.5-83 | Acyl Chloride |

Table 2: Expected Properties of Imidazole-Containing Polyamides

| Polyamide Name | Expected Monomer Ratio (Imidazole:Diacyl Chloride) | Expected Molecular Weight Range ( g/mol ) | Potential Thermal Stability (TGA, °C) | Potential Applications |

| Poly(1-methyl-2-ethoxycarbonyl-1H-imidazole-4-yl adipamide) | 1:1 | 10,000 - 50,000 | 300 - 400 | Biomaterials, drug delivery matrices |

| Poly(1-methyl-2-ethoxycarbonyl-1H-imidazole-4-yl terephthalamide) | 1:1 | 15,000 - 70,000 | 400 - 500 | High-performance films, fibers with thermal resistance |

Experimental Protocols

Protocol 1: Synthesis of Poly(1-methyl-2-ethoxycarbonyl-1H-imidazole-4-yl adipamide)

This protocol details the solution polymerization of this compound with adipoyl chloride.

Materials:

-

This compound hydrochloride

-

Adipoyl chloride

-

Triethylamine (TEA) or other suitable base

-

N,N-Dimethylacetamide (DMAc) or other anhydrous polar aprotic solvent

-

Methanol

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer Preparation: In a dry three-neck flask under an inert atmosphere (argon or nitrogen), dissolve this compound hydrochloride in anhydrous DMAc.

-

Neutralization: Add a stoichiometric equivalent of triethylamine to the solution to neutralize the hydrochloride salt and free the amine. Stir the mixture for 30 minutes at room temperature.

-

Acyl Chloride Addition: In a separate flask, prepare a solution of adipoyl chloride in anhydrous DMAc.

-

Polymerization: Cool the diamine solution to 0-5 °C using an ice bath. Add the adipoyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 4-6 hours to ensure complete polymerization.

-

Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

-

Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyamide

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Record the FTIR spectrum of the dried polymer sample.

- Confirm the formation of the amide bond by identifying the characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching (around 1550 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

- Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.

3. Gel Permeation Chromatography (GPC):

- Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyamide.

4. Thermogravimetric Analysis (TGA):

- Analyze the thermal stability of the polymer by heating a sample under a controlled atmosphere and measuring the weight loss as a function of temperature.

Visualizations

Diagram 1: Chemical Structure of the Monomer

Caption: Structure of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

Diagram 2: General Polyamide Synthesis Reaction

Caption: General reaction scheme for polyamide synthesis.

Diagram 3: Experimental Workflow for Polyamide Synthesis and Characterization

Caption: Workflow for polyamide synthesis and characterization.

References

Unveiling the Potential of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in Oncology: A Scoping Overview and Future Directions

While direct experimental evidence on the applications of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in cancer research is not extensively documented in publicly available literature, its structural motif as a substituted imidazole suggests significant potential as a scaffold for the development of novel anti-cancer therapeutics. The imidazole ring is a privileged pharmacophore present in numerous approved and investigational anti-cancer agents.[1][2][3] This application note will, therefore, extrapolate potential applications and research protocols based on the well-established roles of imidazole derivatives in oncology.

The imidazole core is a versatile heterocyclic structure known for its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions, making it a valuable component in the design of enzyme inhibitors and receptor modulators.[1][4] Many imidazole-containing compounds have demonstrated potent anticancer activities by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[2][5]

Potential Therapeutic Applications in Cancer Research

Based on the activities of structurally related imidazole compounds, this compound could serve as a key intermediate or a lead compound in the development of agents targeting various hallmarks of cancer.

1. Kinase Inhibition:

A primary application of imidazole derivatives in cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] Compounds with an imidazole scaffold have been developed as inhibitors of key kinases such as:

-

Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[2]

-

Serine/Threonine Kinases: Such as Raf kinases, which are components of the MAPK/ERK signaling pathway that is frequently hyperactivated in various cancers.[3]

The structural features of this compound could be modified to optimize its binding to the ATP-binding pocket of specific kinases, leading to the development of selective and potent inhibitors.

2. Microtubule Disruption:

Several imidazole-based compounds have been shown to interfere with tubulin polymerization, a critical process for cell division.[2][6] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The core imidazole structure can be elaborated with various substituents to enhance its interaction with the tubulin protein.

3. DNA Intercalation and Topoisomerase Inhibition:

Certain imidazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3] The planar aromatic nature of the imidazole ring is conducive to such interactions.

Hypothetical Experimental Protocols

Should researchers wish to investigate the anticancer potential of this compound or its derivatives, the following experimental workflow could be adopted.

General Experimental Workflow for Anticancer Screening

Caption: A generalized workflow for screening and characterizing novel anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay

-

Kinase Selection: Based on computational docking studies or screening against a panel of kinases, select a target kinase (e.g., VEGFR-2).

-

Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in the kinase reaction.

-

Reaction Setup: Set up the kinase reaction in a 96-well plate containing the kinase, its substrate (a specific peptide), ATP, and various concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Representative Signaling Pathway Targeted by Imidazole Derivatives

Many imidazole-based kinase inhibitors target the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical imidazole derivative.

Conclusion

While specific data for this compound in cancer research is sparse, its core imidazole structure positions it as a promising starting point for the development of novel anticancer agents. The protocols and potential applications outlined here, based on the established activities of other imidazole derivatives, provide a framework for future research into this and related compounds. Further investigation is warranted to synthesize and evaluate derivatives of this scaffold to uncover new and effective cancer therapeutics.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate in Bioassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its subsequent evaluation in various biological assays. The protocols and data presented are compiled from established methodologies for analogous imidazole-based compounds and are intended to serve as a foundational guide for the development of novel therapeutic agents.

Introduction

This compound is a versatile heterocyclic scaffold. The presence of a primary amino group and an ester functional group allows for a wide range of chemical modifications. Derivatization of this core structure can lead to the generation of compound libraries with diverse pharmacological properties, including antimicrobial and anticancer activities. The imidazole moiety is a known pharmacophore present in numerous clinically approved drugs.[1][2][3][4] Strategic derivatization of this scaffold can enhance its interaction with biological targets, improve its pharmacokinetic profile, and ultimately lead to the discovery of potent and selective drug candidates.

Derivatization Strategies

The primary amino group at the C4 position is a key site for derivatization. Common strategies include the formation of amides, Schiff bases, and sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions, making them suitable for library synthesis.

-

Amide Synthesis: Acylation of the 4-amino group with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) introduces a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Schiff Base Formation: Condensation of the 4-amino group with different aldehydes and ketones yields Schiff bases (imines), which can exhibit significant biological activity and can also serve as intermediates for further synthetic transformations.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives, a class of compounds known for their diverse pharmacological activities.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the acylation of this compound with a representative carboxylic acid.

Materials:

-

This compound

-

Substituted carboxylic acid (e.g., benzoic acid)

-

Coupling agent (e.g., EDCI - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Base (e.g., DMAP - 4-Dimethylaminopyridine)

-

Anhydrous solvent (e.g., DMF - Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and the substituted carboxylic acid (1.1 eq) in anhydrous DMF, add EDCI (1.2 eq) and DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Schiff Base Synthesis

This protocol outlines the synthesis of Schiff bases from this compound and an aldehyde.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted aldehyde (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

Characterize the purified Schiff base by spectroscopic methods.

Bioassay Protocols

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized derivatives against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Normal cell line (e.g., L-02) for selectivity index determination[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Synthesized imidazole derivatives (dissolved in DMSO)

-

Positive control drug (e.g., 5-Fluorouracil, Methotrexate)[1]

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6][7]

-

Fungal strains (e.g., Candida albicans)[6]

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Synthesized imidazole derivatives (dissolved in DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

-

Add 100 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The biological activity of derivatized imidazole carboxylates is summarized below. These tables showcase data for analogous compounds to provide a reference for expected activity ranges.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 4f | p-Bromo-phenyl amide | A549 | 6.60 | [1] |

| HeLa | 3.24 | [1] | ||

| SGC-7901 | 5.37 | [1] | ||

| 4j | p-Amino-phenyl amide | HeLa | 7.42 | [1] |

| 5e | N-dodecyl | HeLa | 0.737 ± 0.05 | [5] |

| HT-29 | 1.194 ± 0.02 | [5] | ||

| MTX | (Control) | A549, HeLa, SGC-7901 | >30 | [1] |

Table 2: In Vitro Antimicrobial Activity of Imidazole Derivatives

| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |

| 15 | Imide derivative | Micrococcus luteus | 12.5 | [6] |

| Bacillus pumilus | 25 | [6] | ||

| Escherichia coli | 25 | [6] | ||

| I | Triazolyl acetate | Shigella flexneri | 125 | [7] |

| Listeria monocytogenes | 125 | [7] |

Visualizations

Caption: Derivatization workflow for this compound.

Caption: Workflow for the in vitro anticancer MTT assay.

Caption: Postulated signaling pathway for apoptosis induction by an imidazole derivative.[5]

References

- 1. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic building block with significant potential in pharmaceutical research and development. Its unique structure, featuring a substituted imidazole core, presents a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a reactive primary amine and an ester functional group allows for straightforward chemical modifications, enabling the construction of libraries of compounds for screening and lead optimization. This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis of potential anticancer agents and kinase inhibitors.

Application Notes

The imidazole nucleus is a common motif in many approved drugs and clinically investigated compounds, known for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound serves as an excellent starting material for the synthesis of novel compounds targeting key cellular pathways implicated in disease.

As a Precursor for Anticancer Agents

The amino group at the C4 position of this compound is a key handle for derivatization to produce compounds with potential anticancer activity. By reacting this amine with various electrophiles, such as isocyanates and sulfonyl chlorides, urea and sulfonamide derivatives with promising cytotoxic profiles can be synthesized.

Studies on structurally similar compounds, such as ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, have demonstrated potent anticancer activity. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate has been shown to inhibit the growth of cancer cell lines and induce apoptosis.[1] This suggests that N-alkylation or acylation of the imidazole ring, in conjunction with derivatization of the amino group, can lead to the discovery of novel anticancer agents. The proposed derivatives of this compound are hypothesized to exert their anticancer effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cell proliferation and survival.

As a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases.

For example, 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[2] By synthesizing carboxamide derivatives of this compound, it is possible to develop novel inhibitors of TAK1 or other kinases. The methyl group at the N1 position and the ethyl ester at the C2 position can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the biological activity of imidazole derivatives structurally related to potential products synthesized from this compound. This data provides a rationale for the proposed synthetic explorations.

Table 1: Anticancer Activity of a Structurally Related Imidazole Derivative

| Compound | Cell Line | IC50 (µM) | Reference |